BenchChemオンラインストアへようこそ!

(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol

Dopamine D4 Receptor 5HT1A Receptor Chiral Intermediate

The compound (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 132715-08-3) is a stereochemically defined, fused bicyclic heterocycle belonging to the octahydropyrrolo[1,2-a]pyrazine class. It serves as a key chiral intermediate in the synthesis of pharmacologically active 2,7-substituted derivatives that act as ligands for dopamine D4 and serotonin 5HT1A receptors.

Molecular Formula C14H20N2O
Molecular Weight 232.327
CAS No. 132715-08-3
Cat. No. B2598560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol
CAS132715-08-3
Molecular FormulaC14H20N2O
Molecular Weight232.327
Structural Identifiers
SMILESC1CN2CC(CC2CN1CC3=CC=CC=C3)O
InChIInChI=1S/C14H20N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2/t13-,14+/m0/s1
InChIKeyAFHWQRAGGBADBN-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol: Chiral Intermediate for Dopamine D4/5HT1A Ligand Synthesis


The compound (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 132715-08-3) is a stereochemically defined, fused bicyclic heterocycle belonging to the octahydropyrrolo[1,2-a]pyrazine class. It serves as a key chiral intermediate in the synthesis of pharmacologically active 2,7-substituted derivatives that act as ligands for dopamine D4 and serotonin 5HT1A receptors [1]. The (7R,8aS) configuration is essential for the downstream stereochemical fidelity of the final active pharmaceutical ingredients (APIs) [2].

Why Generic Substitution Fails for (7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol in API Synthesis


Generic substitution of this intermediate is not feasible because both the absolute stereochemistry at C-7 and C-8a and the N-benzyl protecting group are integral to the synthetic route. The (7R,8aS) configuration is specifically required to produce the (7S,8aS) substituted final compounds that exhibit dopamine D4 and 5HT1A receptor binding [1]. The N-benzyl moiety acts as a preferred nitrogen protecting group that can be selectively removed by hydrogenation without affecting other functional groups, a critical feature for late-stage deprotection in complex synthetic sequences [2]. Interchanging with the (7R,8aR) diastereomer (CAS 2258649-42-0), the (7S,8aS) enantiomer (CAS 259661-65-9), or the debenzylated analog (CAS 879399-07-2) would result in process failure, loss of stereochemical integrity, or complete loss of desired biological activity.

Quantitative Differentiation of (7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol from Its Closest Analogs


Stereochemical Configuration Defines Downstream Receptor Ligand Activity: (7R,8aS) vs. Unspecified Stereochemistry

The (7R,8aS) configuration is the specific stereoisomer required to access the pharmacologically active (7S,8aS)-2,7-disubstituted octahydropyrrolo[1,2-a]pyrazine derivatives that bind dopamine D4 and 5HT1A receptors [1]. The unspecific stereochemistry analog 2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 1312903-77-7) contains a mixture of stereoisomers and cannot guarantee stereochemical fidelity in downstream chiral transformations . The target compound is commercially supplied with a purity specification of ≥98% , ensuring enantiomeric consistency for reliable synthetic outcomes.

Dopamine D4 Receptor 5HT1A Receptor Chiral Intermediate

N-Benzyl Protecting Group Preference in Patented Synthesis Routes vs. Debenzylated Analog

The N-benzyl group is explicitly designated as a preferred nitrogen protecting group in the patented synthetic schemes for this compound class [1]. It can be removed by hydrogenation under mild conditions without affecting other sensitive functionalities, a critical advantage over the debenzylated analog (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 879399-07-2) . The debenzylated analog lacks the protecting group and would require reintroduction for subsequent synthetic steps, adding process complexity and reducing overall yield. The benzyl-protected intermediate is specifically cited as a compound of formula VII, which is 'useful intermediates for the preparation of compounds of formula I'—the final bioactive D4/5HT1A ligands [1].

Protecting Group Chemistry Hydrogenation Lability Late-Stage Deprotection

Reduced Octahydro Form Enables Selective 7-Hydroxyl Functionalization vs. Dione Precursor

The octahydro form of the compound bears a free secondary alcohol at the 7-position that can be directly converted to ethers, esters, or sulfonates, enabling diverse downstream functionalization [1]. In contrast, the upstream precursor (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 132714-97-7) exists as a diketone and cannot undergo the same selective 7-OH derivatization without prior reduction . The patent explicitly describes converting the alcohol VII to sulfonates (XII) and subsequently to substituted final compounds, highlighting the synthetic necessity of the reduced 7-hydroxyl group [1]. This oxidation state difference represents a one- to two-step reduction advantage.

Reduction State Hydroxyl Functionalization Etherification Esterification

Computed Physicochemical Properties Support CNS Drug-Likeness

The computed physicochemical parameters of (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol are consistent with CNS drug-like chemical space. The octanol-water partition coefficient (LogP) is calculated at 1.1, within the optimal CNS range of 1-3 [1]. The compound has one hydrogen bond donor (7-OH) and three hydrogen bond acceptors (two tertiary amines, one hydroxyl), meeting the Lipinski CNS profile criteria . These properties support its utility as an intermediate for CNS-targeted APIs, where the N-benzyl group further contributes to balanced lipophilicity and receptor binding. In contrast, the debenzylated analog octahydropyrrolo[1,2-a]pyrazin-7-ol has a lower LogP (calculated approximately -0.5 to 0) and lacks the aromatic moiety required for D4/5HT1A receptor interactions .

CNS Drug Design Physicochemical Properties Lipophilicity Hydrogen Bonding

Optimal Application Scenarios for (7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol


Synthesis of Stereodefined Dopamine D4 Receptor Ligands for CNS Drug Discovery

This intermediate is specifically designed for the synthesis of 2,7-disubstituted octahydropyrrolo[1,2-a]pyrazine derivatives that act as selective dopamine D4 receptor ligands. The (7R,8aS) configuration ensures that the final (7S,8aS)-substituted products retain the requisite stereochemistry for D4 receptor binding [1]. Applications include development of antipsychotic agents, treatments for Parkinson's disease, and modulators of dopamine-mediated neurotransmission [2].

Manufacture of 5HT1A Serotonin Receptor Modulators

The compound serves as a key building block for 5HT1A receptor ligands described in the Pfizer patent family. The N-benzyl protecting group allows for late-stage deprotection under mild hydrogenation conditions, enabling the introduction of diverse aryl/heteroaryl substituents at the N-2 position while preserving the 7-hydroxyl functionality for further derivatization [1]. Therapeutic targets include anxiety disorders, depression, and migraine [2].

Chiral Scaffold for Asymmetric Synthesis and Medicinal Chemistry Optimization

The rigid octahydropyrrolo[1,2-a]pyrazine core with defined (7R,8aS) stereochemistry provides a conformationally constrained scaffold for exploring structure-activity relationships (SAR). The 7-OH group can be selectively etherified, esterified, or converted to sulfonate esters, enabling systematic variation of the 7-position substituent while maintaining stereochemical integrity [1]. This versatility supports lead optimization programs in medicinal chemistry [2].

Process Chemistry: Intermediate for High-Value API Production with Stereochemical Control

In an industrial setting, procuring this intermediate with ≥98% purity and defined stereochemistry reduces the burden of in-house chiral resolution and purification steps. The compound's established role in patented routes to D4/5HT1A ligands provides regulatory and intellectual property clarity for API manufacturing. The benzyl protecting group strategy aligns with standard hydrogenation deprotection protocols used in GMP manufacturing environments [1].

Quote Request

Request a Quote for (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.